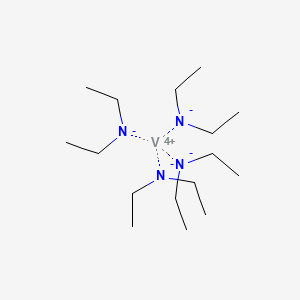
Tetra(diethylamino)vanadium
描述
It is a dark green to dark brown oily liquid that is sensitive to air and moisture . This compound is primarily used in research and development due to its unique properties and reactivity.
作用机制
Target of Action
Tetra(diethylamino)vanadium (TDEV) is a complex compound that interacts with various biological targets. The primary targets of TDEV are believed to be protein tyrosine phosphatases (PTPs) . These enzymes play a crucial role in cellular signaling pathways, particularly those related to insulin signaling .
Mode of Action
TDEV interacts with its targets by inhibiting their activity. Specifically, it blocks the action of PTPs . This inhibition prevents the dephosphorylation of the insulin receptor, thereby enhancing insulin signaling . This mechanism is still being investigated, but it is known that TDEV blocks autonomic ganglia, calcium- and voltage- activated potassium channels, and nicotinic acetylcholine receptors .
Biochemical Pathways
The inhibition of PTPs by TDEV affects several biochemical pathways. Most notably, it enhances the insulin signaling pathway, leading to improved glucose uptake by cells . Additionally, TDEV has been observed to influence processes related to mitogenic cell responses, including apoptosis, proliferation, and neoplastic transformation .
Pharmacokinetics
It is known that the compound is highly volatile and can be used at room temperature for deposition
Result of Action
The primary result of TDEV’s action is its insulin-mimetic activity. It has the ability to normalize changes observed in both clinical and experimental diabetes, such as hyperglycemia, hyperlipidemia, and lowered cell sensitivity to insulin . This is achieved through the regulation of carbohydrate and lipid metabolism and the removal of secondary symptoms of diabetes .
Action Environment
The action, efficacy, and stability of TDEV can be influenced by various environmental factors. For instance, the pH of the environment can affect the speciation of vanadium compounds . In general, aqueous formulations of TDEV were found to be stable up to 42 days at 5 °C and ambient temperature , demonstrating its utility in various environments.
生化分析
Biochemical Properties
Tetra(diethylamino)vanadium may interact with various enzymes, proteins, and other biomolecules. For instance, vanadium compounds have been found to modulate the activity of certain phosphatases and kinases
Cellular Effects
Vanadium compounds, including this compound, can have significant effects on cellular processes. For example, they have been found to influence cell function by modulating cell signaling pathways and affecting gene expression
Molecular Mechanism
It is known that vanadium compounds can bind to biomolecules and influence enzyme activity
Dosage Effects in Animal Models
Some studies have suggested that vanadium compounds may have potential therapeutic effects in conditions such as diabetes
Metabolic Pathways
This compound may be involved in various metabolic pathways. For instance, vanadium compounds have been found to influence the metabolism of glucose and lipids
Transport and Distribution
Vanadium compounds are known to interact with various transport proteins in blood plasma
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetra(diethylamino)vanadium typically involves the reaction of vanadium tetrachloride with diethylamine in an inert atmosphere. The process can be summarized as follows:
Reactants: Vanadium tetrachloride (VCl4) and diethylamine (HN(CH2CH3)2).
Solvent: Anhydrous ether or an inert solvent like toluene.
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at around -30°C to 0°C.
Procedure: Vanadium tetrachloride is added dropwise to a solution of diethylamine in the solvent. The mixture is stirred for several hours, followed by refluxing at room temperature.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures with additional safety and purity controls. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Tetra(diethylamino)vanadium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: The diethylamino ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ligand exchange reactions can be carried out using various amines or phosphines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium oxides, while substitution reactions can produce a variety of vanadium complexes with different ligands .
科学研究应用
Tetra(diethylamino)vanadium has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of vanadium-based catalysts and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
相似化合物的比较
Similar Compounds
Tetra(dimethylamino)vanadium: Similar in structure but with dimethylamino ligands instead of diethylamino.
Vanadyl sulfate: A common vanadium compound used in biological studies.
Sodium metavanadate: Another vanadium compound with different oxidation states and applications.
Uniqueness
Tetra(diethylamino)vanadium is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other vanadium compounds. Its ability to form stable complexes and undergo various chemical transformations makes it valuable for research and industrial applications .
属性
IUPAC Name |
diethylazanide;vanadium(4+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H10N.V/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAFTSSBHXMDSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[V+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40N4V | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


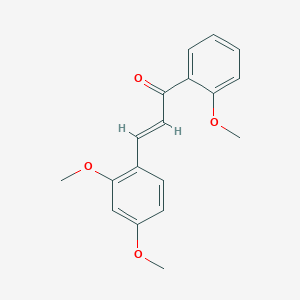
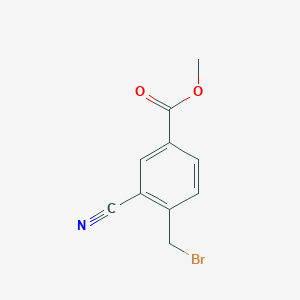
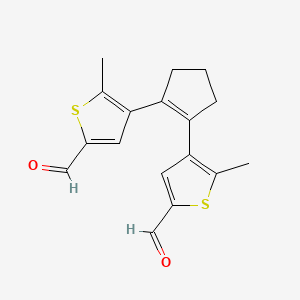
amine hydrochloride](/img/structure/B3116748.png)
![4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3116761.png)
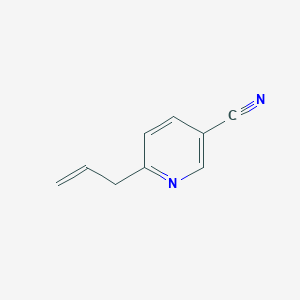
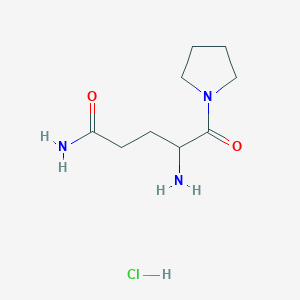
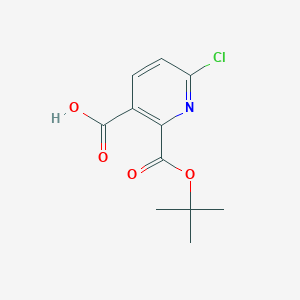
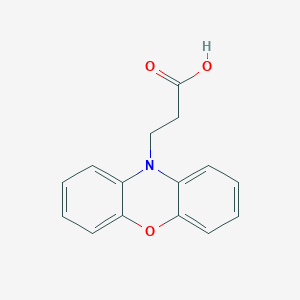
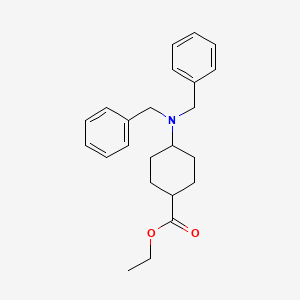
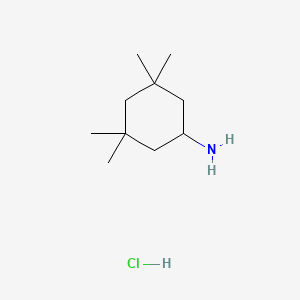
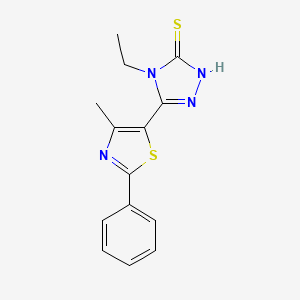
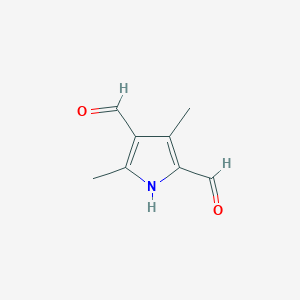
![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3116841.png)
